(S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrimidine ring substituted with a chloro and methylsulfanyl group, and a pyrrolidine ring attached to a carboxylic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and pyrrolidine. The key steps may involve:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and methylsulfanyl groups: These functional groups can be introduced via halogenation and thiolation reactions.
Attachment of the pyrrolidine ring: This step may involve nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of novel materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid
- (S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
(S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the chloro and methylsulfanyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The tert-butyl ester group also provides steric hindrance, enhancing the compound’s stability.
Properties
Molecular Formula |
C14H20ClN3O2S2 |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S2/c1-14(2,3)20-13(19)18-6-5-9(8-18)22-11-7-10(15)16-12(17-11)21-4/h7,9H,5-6,8H2,1-4H3/t9-/m0/s1 |
InChI Key |
BAIFRXVOLMPZIC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC(=NC(=N2)SC)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
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